Vicriviroc-Maleat

Übersicht

Beschreibung

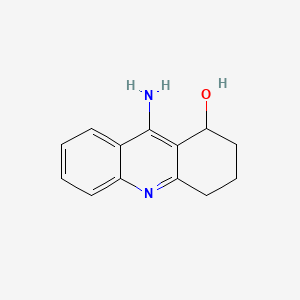

Vicriviroc maleate is a pyrimidine-based compound that functions as a CCR5 entry inhibitor of HIV-1. It was developed by the pharmaceutical company Schering-Plough and is currently in clinical trials for the management of HIV-1 . This compound inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells .

Wissenschaftliche Forschungsanwendungen

Vicriviroc Maleat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Pyrimidin-basierten Synthese und Reaktionen verwendet.

Biologie: Wird auf seine Rolle bei der Hemmung der Interaktion von HIV-1 mit CCR5 untersucht, was es zu einem potenziellen Therapeutikum für HIV-1-Infektionen macht.

Industrie: Wird bei der Entwicklung neuer antiviraler Medikamente und als Referenzverbindung in der pharmazeutischen Forschung verwendet

5. Wirkmechanismus

Vicriviroc Maleat entfaltet seine Wirkung, indem es sich nicht kompetitiv an eine hydrophobe Tasche zwischen den Transmembranhelices nahe der extrazellulären Oberfläche des CCR5-Rezeptors bindet. Dieser allosterische Antagonismus führt zu einer Konformationsänderung des Proteins, wodurch die Bindung von gp120 an CCR5 verhindert wird. Dadurch wird der Eintritt von HIV in die Zelle gehemmt .

Wirkmechanismus

Target of Action

Vicriviroc maleate primarily targets the C-C chemokine receptor type 5 (CCR5) in humans . CCR5 is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This receptor is also utilized by HIV to enter target cells .

Mode of Action

Vicriviroc maleate is a noncompetitive allosteric antagonist of CCR5 . It binds to a hydrophobic pocket between transmembrane helices near the extracellular surface of the CCR5 receptor . This binding causes a conformational change in the protein, which prevents the binding of gp120, a glycoprotein on the HIV envelope, to CCR5 . This action inhibits the entry of HIV into the cell .

Biochemical Pathways

The primary biochemical pathway affected by vicriviroc maleate is the HIV life cycle. By preventing the interaction of HIV-1 with CCR5, vicriviroc maleate inhibits the initial stages of the virus life cycle . This action disrupts the ability of the virus to enter and infect new cells .

Pharmacokinetics

It is known that the compound is metabolized primarily by the cyp3a4 system .

Result of Action

The primary result of vicriviroc maleate’s action is the prevention of HIV entry into cells, which can lead to a decrease in HIV RNA in infected subjects . By inhibiting the interaction of HIV-1 with CCR5, vicriviroc maleate prevents the virus from entering and infecting new cells .

Biochemische Analyse

Biochemical Properties

Vicriviroc maleate interacts with the CCR5 receptor, a protein on the surface of white blood cells. This interaction is crucial in the biochemical reactions involving HIV-1. The compound binds noncompetitively to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120, a glycoprotein on the HIV-1 virus, to CCR5 .

Cellular Effects

Vicriviroc maleate has significant effects on various types of cells, particularly T-cells or macrophages, which are the primary targets of HIV-1 . By inhibiting the interaction of HIV-1 with the CCR5 receptor, vicriviroc maleate prevents the virus from entering these cells . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of vicriviroc maleate involves its interaction with the CCR5 receptor. It binds noncompetitively to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This binding causes a conformational change in the protein, which prevents the binding of gp120 to CCR5 . This effectively blocks the entry of HIV-1 into the cell.

Metabolic Pathways

Vicriviroc maleate is primarily metabolized by the CYP3A4 system

Vorbereitungsmethoden

The synthesis of vicriviroc maleate involves multiple steps, including the formation of the pyrimidine core and the subsequent attachment of various functional groups. The synthetic route typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate precursors.

Functional Group Attachment: Various functional groups, including the trifluoromethylphenyl and methoxy groups, are attached to the pyrimidine core through nucleophilic substitution and other reactions.

Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting vicriviroc with maleic acid under suitable conditions

Industrial production methods for vicriviroc maleate involve optimizing these synthetic routes to achieve high yields and purity. This typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Analyse Chemischer Reaktionen

Vicriviroc Maleat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung entsprechender Oxide führt.

Reduktion: Reduktionsreaktionen können am Pyrimidinkern stattfinden, was zur Bildung reduzierter Derivate führt.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte, reduzierte und substituierte Derivate von Vicriviroc Maleat .

Vergleich Mit ähnlichen Verbindungen

Vicriviroc Maleat wird mit anderen CCR5-Antagonisten wie Maraviroc und Leronlimab verglichen. Während alle diese Verbindungen die Interaktion von HIV-1 mit CCR5 hemmen, ist Vicriviroc Maleat einzigartig in seiner spezifischen Bindungstasche und seinem allosterischen Antagonismusmechanismus . Ähnliche Verbindungen umfassen:

Maraviroc: Ein weiterer CCR5-Antagonist, der zur Behandlung von HIV-1 eingesetzt wird.

Eigenschaften

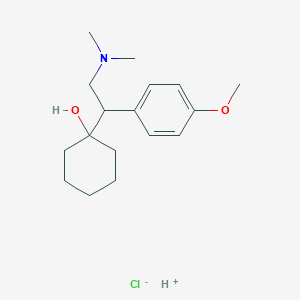

IUPAC Name |

(Z)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXINKQQWHLIBJA-UCIBKFKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42F3N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599179-03-0 | |

| Record name | Vicriviroc maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0599179030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 599179-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VICRIVIROC MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3QG127N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

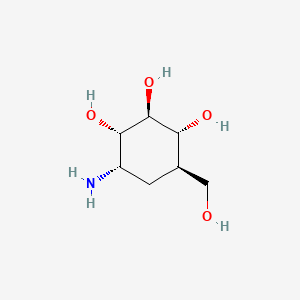

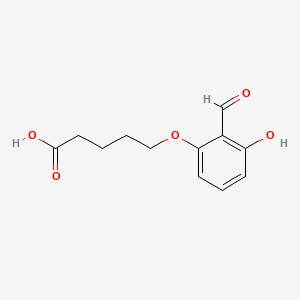

![N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1683492.png)